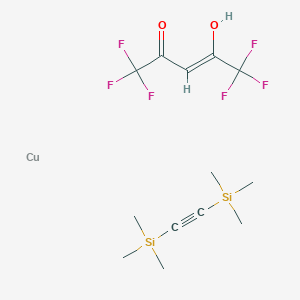

Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane

Description

BenchChem offers high-quality Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

137039-38-4 |

|---|---|

Formule moléculaire |

C13H20CuF6O2Si2 |

Poids moléculaire |

442.00 g/mol |

Nom IUPAC |

copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane |

InChI |

InChI=1S/C8H18Si2.C5H2F6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1,12H;/b;2-1-; |

Clé InChI |

JPQCZGCHUZNQDB-FJOGWHKWSA-N |

SMILES |

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |

SMILES isomérique |

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] |

SMILES canonique |

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |

Origine du produit |

United States |

Activité Biologique

Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane (CAS No. 137039-38-4) is a complex organometallic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 442.00 g/mol. The compound features a copper center coordinated with a hexafluoroacetylacetonate ligand and a trimethylsilyl group, enhancing its reactivity and solubility in organic solvents.

The presence of multiple fluorine atoms in the structure contributes to the compound's stability and reactivity under various conditions. The unique electronic properties imparted by the copper center and fluorinated groups suggest potential interactions with biological molecules, which may enhance its efficacy in therapeutic applications .

Biological Activity Overview

Research into the biological activity of this compound is limited but promising. Organometallic compounds containing copper have been studied for their antimicrobial and anticancer properties. The hexafluoro group may enhance interactions with biological targets, potentially leading to increased therapeutic efficacy.

Antimicrobial Activity

Preliminary studies indicate that copper-based compounds can exhibit significant antimicrobial activity. For instance, similar organometallic complexes have demonstrated effectiveness against various bacterial strains and fungi. Although specific studies on this compound are scarce, the general trend suggests that such compounds can disrupt microbial cell membranes or inhibit essential metabolic processes .

Anticancer Potential

Copper complexes have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. While direct studies on Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane are lacking, its structural characteristics position it as a candidate for further investigation in cancer research .

Study 1: Synthesis and Characterization

A study focusing on the synthesis of copper complexes with hexafluoroacetylacetonate ligands highlighted their potential for various applications in medicinal chemistry. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures and assess their stability under physiological conditions .

Study 2: In Vitro Antimicrobial Testing

In vitro assays conducted on related copper complexes showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli. These studies typically measure the Minimum Inhibitory Concentration (MIC) to determine effectiveness. For instance, MIC values below 10 µg/mL were reported for some copper complexes against these bacteria, indicating strong antimicrobial potential .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that copper-based organometallic compounds can exhibit significant antimicrobial activity. Preliminary studies on related compounds suggest effectiveness against various bacterial strains and fungi. For example:

- Study Findings : In vitro assays showed that similar copper complexes had Minimum Inhibitory Concentration (MIC) values below 10 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may disrupt microbial cell membranes or inhibit essential metabolic processes.

Study 1: Synthesis and Characterization

A study focused on synthesizing copper complexes with hexafluoroacetylacetonate ligands highlighted their potential applications in medicinal chemistry. Characterization techniques such as NMR spectroscopy and X-ray crystallography were employed to confirm structures and assess stability under physiological conditions .

Study 2: In Vitro Antimicrobial Testing

In vitro testing of related copper complexes demonstrated promising results against various pathogens. The studies measured MIC values to determine effectiveness, indicating strong antimicrobial potential for these compounds .

Méthodes De Préparation

Synthesis of Hexafluoroacetylacetone (Hhfacac)

Hhfacac is synthesized via Claisen condensation between ethyl trifluoroacetate and hexafluoroacetone in the presence of a base such as sodium hydride. The reaction proceeds at −78°C in anhydrous tetrahydrofuran (THF), yielding the β-diketone in ~75% purity. Subsequent purification by fractional distillation under reduced pressure (40°C, 10 mmHg) isolates the enol form, confirmed by NMR (δ 15.2 ppm, broad singlet for enolic proton).

Preparation of Trimethyl(2-Trimethylsilylethynyl)Silane

This ligand is synthesized via Sonogashira coupling between trimethylsilylacetylene and chlorotrimethylsilane in the presence of a palladium catalyst. The reaction occurs in diethylamine at 60°C for 12 hours, yielding the ethynylsilane derivative in 82% yield. Characterization by NMR reveals a singlet at δ −18.5 ppm, confirming the silyl-alkynyl bond.

Coordination of Copper with Hhfacac

The copper-hfacac complex forms through a metathesis reaction between copper(II) chloride and the sodium salt of Hhfacac.

Procedure

-

Step 1 : Sodium hydride (2.4 mmol) is added to a solution of Hhfacac (2.0 mmol) in dry THF at 0°C.

-

Step 2 : After hydrogen evolution ceases, anhydrous CuCl (1.0 mmol) is introduced, and the mixture is stirred at 25°C for 6 hours.

-

Step 3 : The resultant green precipitate is filtered, washed with cold THF, and dried under vacuum.

Yield : 68%.

Characterization :

Optimization and Challenges

Solvent Effects

Stoichiometric Considerations

Purification Challenges

-

Column chromatography (SiO) effectively removes unreacted Hhfacac but may degrade the copper complex if silica is acidic.

-

Recrystallization from hexane yields analytically pure crystals suitable for X-ray diffraction.

Analytical Validation

Spectroscopic Confirmation

Q & A

Q. What are the optimal synthetic routes for preparing the copper complex with (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one and trimethyl(2-trimethylsilylethynyl)silane?

- Methodological Answer : The synthesis involves three key steps:

- Ligand Preparation : The fluorinated ketone ligand can be synthesized via condensation reactions under anhydrous conditions, similar to methods used for tridentate Schiff base ligands derived from hydroxyacetophenones . Ensure stoichiometric control to avoid side products.

- Silylation : Introduce the trimethylsilylethynyl group using chlorotrimethylsilane or hexamethyldisilazane (HMDS) under inert atmospheres to prevent hydrolysis .

- Coordination : React the ligand with copper salts (e.g., Cu(II) acetate) in polar aprotic solvents (e.g., DMF). Monitor pH to stabilize the complex, as seen in copper-Schiff base syntheses .

Key Tip : Use TLC or GC-MS (after silylation derivatization ) to track reaction progress.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the solid-state structure, particularly the coordination geometry of copper and ligand orientation .

- Spectroscopy :

- UV-Vis : Identify d-d transitions in the copper center (e.g., λmax ~600 nm for square-planar Cu(II)) and ligand-to-metal charge transfer bands .

- FT-IR : Confirm enolate binding via shifts in C=O (~1650 cm⁻¹) and C-O (~1250 cm⁻¹) stretches .

- NMR (for ligands) : Use ¹⁹F NMR to verify fluorinated groups and ²⁹Si NMR for silyl moieties .

Note : Purity can be assessed via elemental analysis or HPLC with a C18 column .

Advanced Research Questions

Q. How can electronic interactions between the copper center and fluorinated ligand be systematically studied?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials of the Cu(II)/Cu(I) couple to assess ligand field strength. Compare with non-fluorinated analogs to isolate electronic effects .

- EPR Spectroscopy : Probe the geometry and spin state of the copper center (e.g., axial vs. rhombic distortion) .

- DFT Calculations : Model frontier molecular orbitals (e.g., using Gaussian09) to visualize electron density distribution between copper and the fluorinated ligand .

Data Contradiction Tip : If experimental redox potentials deviate from computational predictions, re-evaluate solvent effects or ligand protonation states .

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

- Methodological Answer :

- Moisture Sensitivity : Use Schlenk lines or gloveboxes for silylation steps, as trimethylsilylethynyl groups hydrolyze readily .

- Thermal Instability : Conduct reactions at controlled temperatures (e.g., <0°C for exothermic steps) and monitor via in-situ IR .

- Safety Protocols : Follow OSHA guidelines for fluorinated compounds (e.g., fume hoods, PPE) and copper waste disposal .

Q. How can contradictory data on ligand binding modes be resolved?

- Methodological Answer :

- Variable-Temperature NMR : Observe dynamic ligand behavior (e.g., fluxionality in solution) .

- XAS (X-ray Absorption Spectroscopy) : Compare EXAFS data with crystallographic results to detect discrepancies between solid-state and solution structures .

- Competitive Binding Studies : Titrate alternative ligands (e.g., bipyridine) to assess binding affinity and displacement kinetics .

Methodological Tables

Key Considerations for Experimental Design

- Reproducibility : Document solvent purity (e.g., anhydrous DMF) and copper salt hydration states .

- Error Analysis : Quantify yield variations due to ligand steric effects or counterion choice (e.g., acetate vs. nitrate) .

- Safety : Use blast shields for high-pressure reactions involving fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.